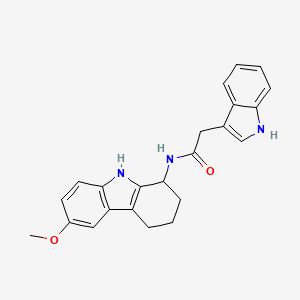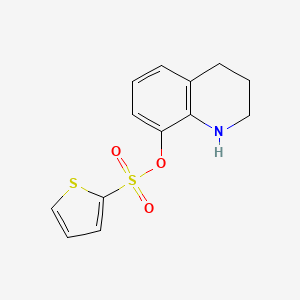![molecular formula C17H16N4O2S B12164073 (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、様々な科学研究分野で関心を集めている複雑な有機化合物です。この化合物は、ベンゾイミダゾール環、スルファニル基、ヒドラジド部分を特徴とし、様々な化学反応や用途に適した多用途な分子となっています。
準備方法
合成経路と反応条件
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップを伴います。
ベンゾイミダゾール環の形成: ベンゾイミダゾール環は、o-フェニレンジアミンと二硫化炭素を塩基の存在下で縮合させることにより合成されます。
スルファニル基の導入: 次に、ベンゾイミダゾール環をチオール化合物と反応させてスルファニル基を導入します。
アセトヒドラジドの形成: スルファニル-ベンゾイミダゾール中間体をヒドラジン水和物と反応させることで、アセトヒドラジド部分が導入されます。
4-メトキシベンズアルデヒドとの縮合: 最後に、アセトヒドラジド中間体を4-メトキシベンズアルデヒドと酸性または塩基性条件下で縮合させることにより、化合物が生成されます。
工業生産方法
この化合物の工業生産方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があるでしょう。これには、自動反応器、連続フローシステム、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、様々な種類の化学反応を起こす可能性があります。
酸化: スルファニル基は、酸化されてスルホキシドまたはスルホンを形成することができます。
還元: ヒドラジド部分は、還元されて対応するアミンを形成することができます。
置換: フェニル環上のメトキシ基は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用することができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: 対応するアミン。
置換: 使用した求核剤に応じて、様々な置換誘導体。
科学研究における用途
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤または抗癌剤としての可能性について調査されています。
医学: 抗炎症作用や抗酸化作用など、その潜在的な治療特性について探求されています。
工業: 新しい材料や触媒の開発に利用されています。
科学的研究の応用
2-(1H-benzimidazol-2-ylsulfanyl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、様々な分子標的や経路との相互作用を伴います。
分子標的: この化合物は、酵素、受容体、その他のタンパク質と相互作用し、それらの活性を阻害する可能性があります。
関与する経路: 炎症、細胞増殖、アポトーシスに関連するシグナル伝達経路を調節する可能性があります。
類似化合物との比較
類似化合物
- 2-(1H-ベンゾイミダゾール-2-イルスルファニル)アセトヒドラジド
- 2-(1H-ベンゾイミダゾール-2-イルスルファニル)-酢酸(3-クロロ-ベンジリデン)-ヒドラジド
- 2-(1H-ベンゾイミダゾール-2-イルスルファニル)-酢酸(5-ブロモ-2-メトキシ-ベンジリデン)-ヒドラジド
独自性
2-(1H-ベンゾイミダゾール-2-イルスルファニル)-N’-[(E)-(4-メトキシフェニル)メチリデン]アセトヒドラジドは、その特定の官能基の組み合わせにより、独特の化学反応性と生物活性をもたらすため、独自性があります。フェニル環上のメトキシ基とヒドラジド部分の存在は、類似の化合物と比較して、様々な用途の可能性を高めています。
特性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-23-13-8-6-12(7-9-13)10-18-21-16(22)11-24-17-19-14-4-2-3-5-15(14)20-17/h2-10H,11H2,1H3,(H,19,20)(H,21,22)/b18-10- |
InChIキー |
DHJZAXSEIXJAEQ-ZDLGFXPLSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B12163992.png)
![4-(6-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B12163999.png)


![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)

![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12164089.png)
![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
